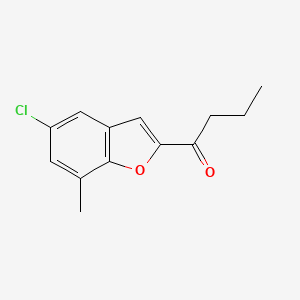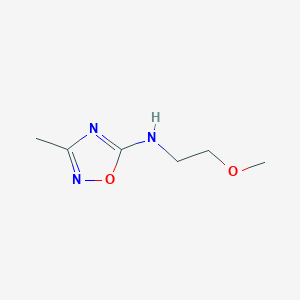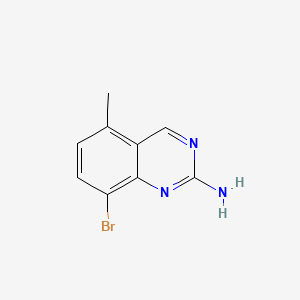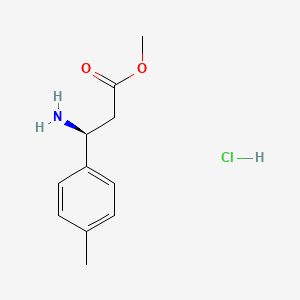![molecular formula C9H14Cl2N2O3 B13626596 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O3. It is a derivative of pyridinecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyridinecarboxylic acid derivatives. Its specific functional groups enable it to participate in a wider range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H14Cl2N2O3 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1 |
Clave InChI |
KJZDRKMNZSCCEM-QYCVXMPOSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
SMILES canónico |
CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


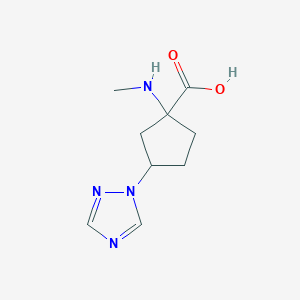

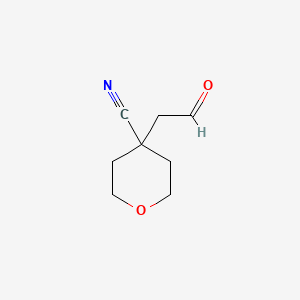
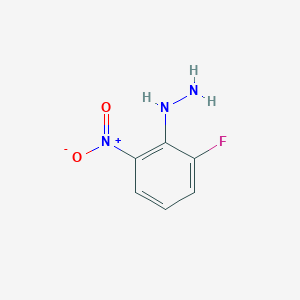
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
